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Compound of Interest

Compound Name: 5,7-Dimethoxyindan-1-one

Cat. No.: B110832

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the organic compound 5,7-Dimethoxyindan-1-one. Due to the limited availability of public
spectroscopic data for this specific isomer, this document presents the available mass
spectrometry data for 5,7-Dimethoxyindan-1-one and, for comparative purposes, a complete
spectroscopic profile of the closely related isomer, 5,6-Dimethoxyindan-1-one. This guide also
includes detailed experimental protocols for the acquisition of such data and a workflow
diagram for spectroscopic analysis.

Spectroscopic Data Presentation

The following sections summarize the available quantitative spectroscopic data.

5,7-Dimethoxyindan-1-one (CAS: 880-87-5)

Spectroscopic data for 5,7-Dimethoxyindan-1-one is not widely available in public spectral
databases. The mass spectrometry data presented below is sourced from the PubChem
database (CID 4370207).

Table 1. Mass Spectrometry Data for 5,7-Dimethoxyindan-1-one
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Parameter Value

Molecular Formula C11H1203

Molecular Weight 192.21 g/mol

Mass Spectrum (EI) m/z (relative intensity)

Data not fully available in a quantitative table
format. A graphical representation is available in

the source database.

5,6-Dimethoxyindan-1-one (CAS: 2107-69-9) - A
Comparative Isomer

For the purpose of providing a comprehensive dataset for a closely related structure, the
following tables summarize the spectroscopic data for 5,6-Dimethoxyindan-1-one, sourced from
various public databases.[1]

Table 2: *H NMR Data for 5,6-Dimethoxyindan-1-one[2]

Chemical Shift L. . .
Multiplicity Integration Assignment

(ppm)

7.19 S 1H Ar-H

6.90 S 1H Ar-H

3.98 S 3H OCHs

3.91 S 3H OCHs

3.06 t,J=6Hz 2H Ar-CHz-

2.68 m 2H -CH2-C=0

Solvent: CDCIs[2]

Table 3: 13C NMR Data for 5,6-Dimethoxyindan-1-one[2]
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Chemical Shift (ppm) Assighment
205.7 C=0
155.4 Ar-C
150.4 Ar-C
1494 Ar-C
129.9 Ar-C
107.5 Ar-CH
104.2 Ar-CH
56.2 OCHs
56.1 OCHs
36.5 Ar-CH-
25.6 -CH2-C=0

Solvent: CDCIs[2]

Table 4: Key IR Absorptions for 5,6-Dimethoxyindan-1-one

Wavenumber (cm—?) Functional Group Assignment
~1700 C=0 (ketone) stretching

~1600, ~1480 Aromatic C=C stretching

~1270, ~1030 C-O (ether) stretching

~2950 C-H (aliphatic) stretching

~3050 C-H (aromatic) stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method
(e.g., KBr pellet, thin film).
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Table 5: Mass Spectrometry Data for 5,6-Dimethoxyindan-1-one[1]

Parameter Value

Molecular Formula C11H1203
Molecular Weight 192.21 g/mol
Major Fragments (m/z) 192,177, 149, 121

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.

¢ A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm), although modern spectrometers can reference the
residual solvent peak.

'H NMR Spectroscopy:
¢ Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
e Parameters:

o A standard pulse sequence is used to acquire the proton spectrum.

o The spectral width is set to cover the expected range of proton chemical shifts (typically O-
12 ppm).
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o Data is acquired for a sufficient number of scans to achieve an adequate signal-to-noise

ratio.
o The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.
o Chemical shifts are reported in parts per million (ppm) relative to TMS.
13C NMR Spectroscopy:
e Instrument: A high-field NMR spectrometer.
o Parameters:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

o

lines for each unique carbon atom.

o The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans is usually required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o The FID is processed similarly to the *H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg
of dry potassium bromide (KBr) powder in an agate mortar.

e The mixture is then compressed in a pellet press under high pressure to form a transparent

or translucent pellet.
Data Acquisition:
e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Procedure:
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[e]

A background spectrum of the empty sample compartment is recorded.

(¢]

The KBr pellet is placed in the sample holder.

[¢]

The sample spectrum is recorded.

[¢]

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized in a high vacuum.

e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

Mass Analysis and Detection:
e Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

e Procedure:

[¢]

The resulting positive ions are accelerated into a mass analyzer.

[e]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

o

[¢]

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.
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Caption: A logical workflow for spectroscopic data acquisition and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

line.

Email: info@benchchem.com or Request Quote On
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 To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dimethoxyindan-1-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110832#spectroscopic-data-for-5-7-dimethoxyindan-
1-one-nmr-ir-ms]j

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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